Cas no 93-99-2 (Phenyl benzoate)

Phenyl benzoate structure
Phenyl benzoate structure
Nome do Produto:Phenyl benzoate
N.o CAS:93-99-2
MF:C13H10O2
MW:198.217303752899
MDL:MFCD00003072
CID:34725
PubChem ID:7169

Phenyl benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • Phenyl benzoate
    • diphenylcarboxylate
    • Benzoic acid phenyl
    • Phenyl benzoate,Benzoic acid phenyl ester
    • benzenecarboxylic acid phenyl ester
    • EINECS 202-293-2
    • Benzoic Acid Phenyl Ester
    • phenol, benzoate
    • Benzoic acid, phenyl ester
    • Benzoic acid,phenyl ester
    • PHENYLBENZOATE
    • MLS002608016
    • Phenyl benzoate, 99%
    • B8A3WVZ590
    • FCJSHPDYVMKCHI-UHFFFAOYSA-N
    • DSSTox_RID_82744
    • DSSTox_CID_28185
    • DSSTox_GSID_48210
    • WLN: RVOR
    • Phenol, benzoate (7CI)
    • bmse010254
    • NSC 37086
    • Phenoxy phenyl ketone
    • Phenyl ester benzoic acid
    • MDL: MFCD00003072
    • Inchi: 1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
    • Chave InChI: FCJSHPDYVMKCHI-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)OC1C=CC=CC=1
    • BRN: 1566346

Propriedades Computadas

  • Massa Exacta: 198.06800
  • Massa monoisotópica: 198.068079557 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 201
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Peso Molecular: 198.22
  • XLogP3: 3.6
  • Superfície polar topológica: 26.3
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: Colorless prismatic crystals. It smells of grass leaf oil.
  • Densidade: 1.235
  • Ponto de Fusão: 68.0 to 72.0 deg-C
  • Ponto de ebulição: 298-299 °C(lit.)
  • Ponto de Flash: 298-299°C
  • Índice de Refracção: 1.5954 (estimate)
  • Solubilidade: alcohol: freely soluble (hot)
  • Coeficiente de partição da água: Soluble in ethanol, ethyl ether and chloroform. Insoluble in water.
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents, strong acids, strong bases.
  • PSA: 26.30000
  • LogP: 2.90580
  • Merck: 7275
  • Pressão de vapor: 0.00 mmHg
  • Solubilidade: It is easily soluble in hot ethanol, slightly soluble in cold ethanol and diethyl ether, and insoluble in water.

Phenyl benzoate Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315
  • Declaração de Advertência: P264-P270-P301+P312+P330-P501
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-38
  • Instrução de Segurança: S22-S24/25
  • RTECS:DH6299500
  • Identificação dos materiais perigosos: Xn
  • TSCA:Yes
  • Frases de Risco:R22; R38

Phenyl benzoate Dados aduaneiros

  • CÓDIGO SH:2916310090
  • Dados aduaneiros:

    China Customs Code:

    2916310090

    Overview:

    2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Phenyl benzoate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0075-25G
Phenyl Benzoate
93-99-2 >99.0%(GC)
25g
¥235.00 2024-04-15
Enamine
EN300-82943-0.25g
phenyl benzoate
93-99-2 95.0%
0.25g
$19.0 2025-03-21
Enamine
EN300-82943-2.5g
phenyl benzoate
93-99-2 95.0%
2.5g
$20.0 2025-03-21
Alichem
A019098871-500g
Phenyl benzoate
93-99-2 95%
500g
$383.16 2023-08-31
TRC
P335060-25000mg
Phenyl Benzoate
93-99-2
25g
$69.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-250691-5 g
Phenyl benzoate,
93-99-2
5g
¥150.00 2023-07-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0075-500G
Phenyl Benzoate
93-99-2 >99.0%(GC)
500g
¥1490.00 2024-04-15
Enamine
EN300-82943-5.0g
phenyl benzoate
93-99-2 95.0%
5.0g
$21.0 2025-03-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
142719-5G
Phenyl benzoate
93-99-2
5g
¥326.86 2023-12-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047054-25g
Phenyl benzoate
93-99-2 98%
25g
¥74.00 2024-04-25

Phenyl benzoate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 20 °C
Referência
Enthalpy and entropy relations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium carbonate in dimethylformamide
Khalfina, I. A.; Vlasov, V. M., Russian Journal of Organic Chemistry, 2008, 44(11), 1619-1625

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Potassium carbonate Solvents: 1,4-Dioxane ;  48 h, 120 °C
Referência
Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst
Chen, Jianxia; Namila, E.; Bai, Chaolumen; Baiyin, Menghe; Bao, Agula; et al, RSC Advances, 2018, 8(44), 25168-25176

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Palladium (Merrifield resin-supported bisoxazoline complexes) ,  3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl)[1,1′-biphenyl]-4-ol (palladium complexes, Merrifield resin-supported) Solvents: Acetonitrile ;  100 psi, rt → 120 °C; 6 h, 120 °C
Referência
A palladium-bisoxazoline supported catalyst for selective synthesis of aryl esters and aryl amides via carbonylative coupling reactions
Ibrahim, Mansur B.; Suleiman, Rami; Fettouhi, Mohammed; El Ali, Bassam, RSC Advances, 2016, 6(82), 78826-78837

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ;  15 - 20 h, 80 °C
Referência
Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate
Ueda, Tsuyoshi; Konishi, Hideyuki; Manabe, Kei, Organic Letters, 2012, 14(12), 3100-3103

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Anisole Catalysts: 4-(Dimethylamino)pyridine ;  3 h, 110 °C
Referência
Manufacture of (meth)acrylic acid ester and aromatic carboxylic acid ester
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane ,  Water ;  5 min, 0 °C
Referência
O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions
Simion, Alina Marieta; Hashimoto, Iwao; Mitoma, Yoshiharu; Egashira, Naoyoshi; Simion, Cristian, Synthetic Communications, 2012, 42(6), 921-931

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Titania ;  30 min, 25 °C
Referência
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; Manjula, Krishnappa, Indian Journal of Chemistry, 2008, (4), 597-600

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrazine
Referência
Metal-assisted reactions. 13. Rapid, selective reductive cleavage of phenolic hydroxyl groups by catalytic transfer methods
Hussey, Brendan J.; Johnstone, Robert A. W.; Entwistle, Ian D., Tetrahedron, 1982, 38(24), 3775-81

Synthetic Routes 9

Condições de reacção
1.1 Catalysts: 4-Pyridinamine, N,N-dimethyl-, hydrochloride (1:1) Solvents: Toluene ;  rt → 60 °C; 15 h, 60 °C
Referência
Application of DMAP hydrochloride serving as recyclable catalyst in acylation reaction
, China, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride ,  Sodium percarbonate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Dichloromethane ,  Water
Referência
New method of generating trifluoroperoxyacetic acid for the Baeyer-Villiger oxidation
Kang, Ho-Jung; Jeon, Hee-Sun, Bulletin of the Korean Chemical Society, 1996, 17(1), 5-6

Synthetic Routes 11

Condições de reacção
1.1 Solvents: Dimethylformamide ;  30 min, 20 °C
Referência
Enthalpy-entropy correlations in reactions of 2,4-dinitrophenyl benzoate with phenols in the presence of potassium hydrogen carbonate and with potassium phenoxides in dimethylformamide
Khalfina, I. A.; Vlasov, V. M., Russian Journal of Organic Chemistry, 2011, 47(6), 845-854

Synthetic Routes 12

Condições de reacção
1.1 Catalysts: Tributylamine ,  Chloromethylstyrene-divinylbenzene-styrene copolymer Solvents: Water ;  1 h, 30 °C
Referência
Green Conversion of Phenolic Compound to Benzoate Over Polymer-Supported Phase-Transfer Catalysts
Yang, Hung-Ming; Huang, Chin-Chen, Catalysis Letters, 2009, 128(1-2), 235-242

Synthetic Routes 13

Condições de reacção
1.1 Catalysts: Sodium tert-butoxide Solvents: Toluene ;  24 h, 150 °C; 150 °C → rt
1.2 Solvents: Water ;  rt
Referência
Hydrogen-bond-assisted transition-metal-free catalytic transformation of amides to esters
Huang, Changyu; Li, Jinpeng; Wang, Jiaquan; Zheng, Qingshu; Li, Zhenhua; et al, Science China: Chemistry, 2021, 64(1), 66-71

Synthetic Routes 14

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: Trifluoromethanesulfonic acid Solvents: Dichloromethane
Referência
Sc(OTf)3- and TfOH-catalyzed Baeyer-Villiger oxidation of carbonyl compounds with 3-chloroperbenzoic acid
Kotsuki, Hiyoshizo; Arimura, Koji; Araki, Tomohiro; Shinohara, Toshio, Synlett, 1999, (4), 462-464

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Di-μ-chlorobis[2-[1-[(4-methylphenyl)imino-κN]ethyl]ferrocenyl-κC]dipalladium Solvents: Dimethylformamide ;  23 h, 120 °C
1.2 Reagents: Water
Referência
PALLADACYCLE-CATALYZED CARBONYLATION OF ARYL IODIDES OR BROMIDES WITH ARYL FORMATES
Chen, Guangwei; Leng, Yuting; Yang, Fan; Wang, Shiwei; Wu, Yangjie, Chinese Journal of Chemistry, 2013, 31(12), 1488-1494

Synthetic Routes 16

Condições de reacção
1.1 Catalysts: 4-Pyridinamine, N,N-dimethyl-, hydrochloride (1:1) ;  15 h, rt
Referência
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism
Liu, Zhihui; Ma, Qiaoqiao; Liu, Yuxiu; Wang, Qingmin, Organic Letters, 2014, 16(1), 236-239

Synthetic Routes 17

Condições de reacção
1.1 Reagents: 4-Aminobenzenecarboperoxoic acid (silica supported) Catalysts: Hydrochloric acid ,  Water Solvents: Chloroform ;  8 h, rt
Referência
Efficient method for oxidation of ketones to esters with 4-aminoperoxybenzoic acid supported on silica gel
Ghazanfari, Dadkhoda; Hashemi, Mohammed M.; Shahidi-Zandi, Mehdi, Synthetic Communications, 2008, 38(12), 2037-2042

Synthetic Routes 18

Condições de reacção
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium (phosphorus-doped porous organic polymer supported) Solvents: Phenol ;  8 h, 1 atm, 80 °C
Referência
Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst
Wan, Yali; Song, Fangxiang; Ye, Tao; Li, Guangxing; Liu, Dingfu ; et al, Applied Organometallic Chemistry, 2019, 33(2),

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: (SP-4-3)-[3′,4′-Bis(4,5-dihydro-4,4-dimethyl-2-oxazolyl-κN3)[1,1′-biphenyl]-4-ol… (solid-supported) Solvents: Acetonitrile ;  rt → 120 °C; 6 h, 100 psi, 120 °C
Referência
Catalytic process for synthesizing ester compounds and amide compounds
, United States, , ,

Phenyl benzoate Raw materials

Phenyl benzoate Preparation Products

Phenyl benzoate Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:93-99-2)Phenyl benzoate
Número da Ordem:A844780
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:04
Preço ($):194.0

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